molecular formula C5H11NOS B13327072 Rel-(1R,3S)-3-aminotetrahydro-2H-thiopyran 1-oxide

Rel-(1R,3S)-3-aminotetrahydro-2H-thiopyran 1-oxide

Cat. No.: B13327072
M. Wt: 133.21 g/mol
InChI Key: DCEXBHHMCWGDTA-NTFOPCPOSA-N
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Description

Rel-(1R,3S)-3-aminotetrahydro-2H-thiopyran 1-oxide is a chiral sulfur-containing heterocyclic compound It is characterized by its unique structure, which includes an aminotetrahydrothiopyran ring with an oxide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-(1R,3S)-3-aminotetrahydro-2H-thiopyran 1-oxide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a thiol with an amine in the presence of an oxidizing agent to form the thiopyran ring with an oxide group. The reaction conditions often include moderate temperatures and the use of solvents such as dichloromethane or ethanol to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. These processes often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Rel-(1R,3S)-3-aminotetrahydro-2H-thiopyran 1-oxide undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxide group back to a sulfide.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can react with the amino group under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiopyran derivatives without the oxide group.

    Substitution: Various substituted thiopyran derivatives.

Scientific Research Applications

Rel-(1R,3S)-3-aminotetrahydro-2H-thiopyran 1-oxide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects, including as an enzyme inhibitor.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of Rel-(1R,3S)-3-aminotetrahydro-2H-thiopyran 1-oxide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The presence of the oxide group and the chiral center can influence the binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Rel-(1R,3S)-3-aminotetrahydro-2H-thiopyran 1-oxide can be compared with other sulfur-containing heterocycles such as:

    Thiopyran: Lacks the oxide group and may have different reactivity.

    Thiazine: Contains a nitrogen atom in the ring, leading to different chemical properties.

    Sulfoxides and Sulfones: Higher oxidation states of sulfur, with distinct chemical behavior.

Properties

Molecular Formula

C5H11NOS

Molecular Weight

133.21 g/mol

IUPAC Name

(3S)-1-oxothian-3-amine

InChI

InChI=1S/C5H11NOS/c6-5-2-1-3-8(7)4-5/h5H,1-4,6H2/t5-,8?/m0/s1

InChI Key

DCEXBHHMCWGDTA-NTFOPCPOSA-N

Isomeric SMILES

C1C[C@@H](CS(=O)C1)N

Canonical SMILES

C1CC(CS(=O)C1)N

Origin of Product

United States

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